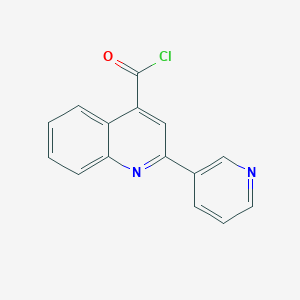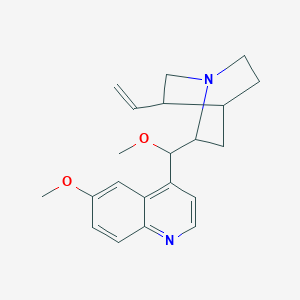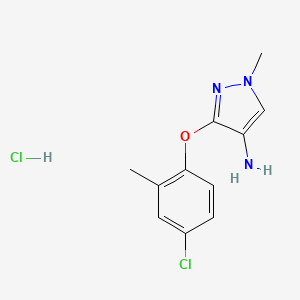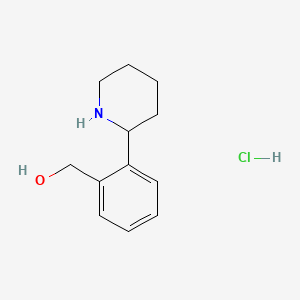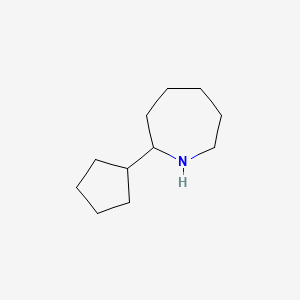
2-Cyclopentylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylazepane is an organic compound with the molecular formula C11H21N It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, with a cyclopentyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentylamine with a suitable dihaloalkane, followed by cyclization to form the azepane ring. The reaction conditions often include the use of a base, such as sodium or potassium hydroxide, and a solvent like ethanol or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentylazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst, such as palladium on carbon, can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclopentyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentylamine derivatives.
Substitution: N-alkyl or N-acyl azepane derivatives.
Scientific Research Applications
2-Cyclopentylazepane has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopentylazepane involves its interaction with molecular targets such as enzymes or receptors. The cyclopentyl group and the azepane ring contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or an activator, depending on the context of its use. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary based on the specific application.
Comparison with Similar Compounds
2-Cyclopentylazepane can be compared with other azepane derivatives and cyclopentyl-containing compounds:
Similar Compounds: Azepane, Cyclopentylamine, Cyclopentylazepane hydrochloride.
Uniqueness: The presence of both the cyclopentyl group and the azepane ring in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. Its structural features enable specific interactions with molecular targets, which can be leveraged in various applications.
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
2-cyclopentylazepane |
InChI |
InChI=1S/C11H21N/c1-2-8-11(12-9-5-1)10-6-3-4-7-10/h10-12H,1-9H2 |
InChI Key |
RXJMMNCJZHYPRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


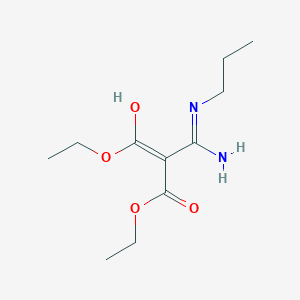
![N-[4-(Dimethylamino)benzyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B12347839.png)
![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12347840.png)
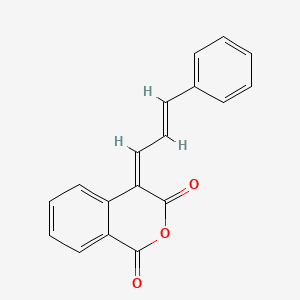
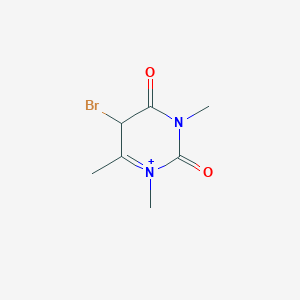
![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12347856.png)
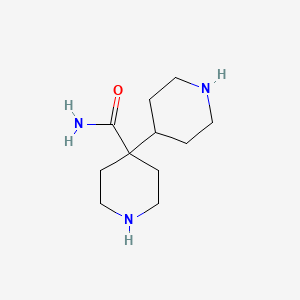
![7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12347872.png)
![(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one](/img/structure/B12347875.png)
